molecular formula C11H14F3NO2S B5291755 N-[3-(trifluoromethyl)phenyl]butane-1-sulfonamide

N-[3-(trifluoromethyl)phenyl]butane-1-sulfonamide

Cat. No.: B5291755
M. Wt: 281.30 g/mol
InChI Key: RUBQZTIIRQHYOE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[3-(trifluoromethyl)phenyl]butane-1-sulfonamide is a chemical compound known for its unique structural properties and potential applications in various scientific fields. It is characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a butane-1-sulfonamide moiety. This compound is of interest due to its potential reactivity and applications in organic synthesis and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(trifluoromethyl)phenyl]butane-1-sulfonamide typically involves the reaction of 3-(trifluoromethyl)aniline with butane-1-sulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity of the product. The general reaction scheme is as follows:

3-(trifluoromethyl)aniline+butane-1-sulfonyl chlorideThis compound\text{3-(trifluoromethyl)aniline} + \text{butane-1-sulfonyl chloride} \rightarrow \text{this compound} 3-(trifluoromethyl)aniline+butane-1-sulfonyl chloride→this compound

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve efficiency. The use of automated systems ensures consistent quality and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[3-(trifluoromethyl)phenyl]butane-1-sulfonamide undergoes various chemical reactions, including:

    Substitution Reactions: The sulfonamide group can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.

    Coupling Reactions: It can be used in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium hydride or potassium carbonate in polar aprotic solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution may yield derivatives with different substituents on the phenyl ring, while oxidation and reduction can modify the functional groups attached to the sulfonamide moiety.

Scientific Research Applications

N-[3-(trifluoromethyl)phenyl]butane-1-sulfonamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of N-[3-(trifluoromethyl)phenyl]butane-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property, combined with the sulfonamide moiety, enables the compound to modulate the activity of its targets, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-[3-(trifluoromethyl)phenyl]methanesulfonamide
  • N-[3-(trifluoromethyl)phenyl]ethanesulfonamide
  • N-[3-(trifluoromethyl)phenyl]propanesulfonamide

Uniqueness

N-[3-(trifluoromethyl)phenyl]butane-1-sulfonamide is unique due to the length of its butane chain, which can influence its reactivity and interaction with biological targets. The presence of the trifluoromethyl group also imparts distinct electronic properties, making it a valuable compound for various applications.

Properties

IUPAC Name

N-[3-(trifluoromethyl)phenyl]butane-1-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14F3NO2S/c1-2-3-7-18(16,17)15-10-6-4-5-9(8-10)11(12,13)14/h4-6,8,15H,2-3,7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUBQZTIIRQHYOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCS(=O)(=O)NC1=CC=CC(=C1)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14F3NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.